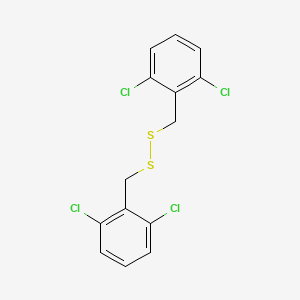

1,2-Bis(2,6-dichlorobenzyl)disulfane

Description

1,2-Bis(2,6-dichlorobenzyl)disulfane is a disulfide compound featuring two 2,6-dichlorobenzyl groups linked by a sulfur-sulfur bond. Structurally, it belongs to the aryl disulfide family, characterized by aromatic substituents with electron-withdrawing chlorine atoms.

Properties

IUPAC Name |

1,3-dichloro-2-[[(2,6-dichlorophenyl)methyldisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4S2/c15-11-3-1-4-12(16)9(11)7-19-20-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRVOBHPRUVIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSSCC2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381920 | |

| Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-69-2 | |

| Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,6-dichlorobenzyl)disulfane can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with sodium disulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl

Industrial Production Methods

Industrial production of 1,2-Bis(2,6-dichlorobenzyl)disulfane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,6-dichlorobenzyl)disulfane undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,2-Bis(2,6-dichlorobenzyl)disulfane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Bis(2,6-dichlorobenzyl)disulfane involves the interaction of the disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. This interaction can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Effects on NMR and Solubility

Compared to other 1,2-dithiane derivatives (Table 1), the 2,6-dichlorobenzyl groups in the target compound introduce distinct electronic and steric effects. For example:

- 1,2-Bis(4-chlorophenyl)disulfane : Exhibits ¹H NMR peaks at δ 7.25–7.35 ppm (aromatic protons) and ¹³C NMR signals at δ 128.5–134.2 ppm (aromatic carbons) .

- 1,2-Bis(2-methylallyl)disulfane : Shows allylic proton resonances at δ 3.15–3.30 ppm and vinyl protons at δ 5.10–5.40 ppm in ¹H NMR .

- 1,2-Bis(2,6-dichlorobenzyl)disulfane : Expected to display downfield-shifted aromatic protons (δ >7.40 ppm) due to electron-withdrawing chlorine substituents, though specific data is unavailable.

Solubility trends from suggest aryl disulfides are generally soluble in chloroform, while aliphatic analogs like 1,2-bis(2-methylallyl)disulfane may exhibit higher polarity.

Table 1: Structural Comparison of Selected Disulfides

Antitumor Activity of Aliphatic Disulfides

1,2-Bis(2-methylallyl)disulfane demonstrates dose-dependent apoptosis induction in HepG2 cells:

- MTT Assay : 43.47% inhibition at 150 μmol/L (24 h exposure) .

- Apoptosis Ratio : 43.69% at 150 μmol/L, linked to caspase-3 activation .

In contrast, 1,2-bis(2,6-dichlorobenzyl)disulfane lacks direct activity data. However, related dichlorobenzyl compounds (e.g., 2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) exhibit strong collagenase inhibition (IC₅₀ ≈ 6.4–6.5 kcal/mol) via hydrogen bonding (1.96–2.20 Å) and π-π interactions (4.13–4.25 Å) . This suggests halogenated aromatic disulfanes may target enzymes or receptors through similar mechanisms.

Substituent Position and Bioactivity

The position of chlorine atoms significantly impacts molecular interactions:

- 2,4-Dichloro vs. 2,6-Dichloro Isomers: In amino acid analogs, 2,6-dichloro substitution shortens hydrogen bonds (1.96 Å vs. 2.20 Å) and alters π-π distances (4.25 Å vs. 4.13 Å), enhancing binding affinity .

- 4-Chlorophenyl vs. 2,6-Dichlorobenzyl : The latter’s steric bulk may hinder membrane permeability but improve target specificity.

Biological Activity

1,2-Bis(2,6-dichlorobenzyl)disulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique disulfide linkage and dichlorobenzyl substituents, which may contribute to its pharmacological properties. This article reviews the current understanding of the biological activity of 1,2-Bis(2,6-dichlorobenzyl)disulfane, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Bis(2,6-dichlorobenzyl)disulfane can be represented as follows:

- Molecular Formula : C14H12Cl4S2

- Molecular Weight : 367.18 g/mol

This compound features two 2,6-dichlorobenzyl groups connected by a disulfide bond, which is crucial for its biological activity.

Antimicrobial Activity

1,2-Bis(2,6-dichlorobenzyl)disulfane has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown that 1,2-Bis(2,6-dichlorobenzyl)disulfane possesses anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range for these cell lines, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Enzyme Inhibition

1,2-Bis(2,6-dichlorobenzyl)disulfane has also been investigated for its ability to inhibit specific enzymes. Notably, it showed promising results in inhibiting certain proteases and kinases involved in cancer progression.

- Enzyme Targets :

- Matrix Metalloproteinases (MMPs)

- Cyclin-dependent kinases (CDKs)

Inhibition assays revealed that the compound could effectively reduce enzyme activity by over 50% at concentrations below 50 µM.

The biological activities of 1,2-Bis(2,6-dichlorobenzyl)disulfane are believed to stem from its ability to interact with cellular targets through the formation of disulfide bonds with thiol groups in proteins. This interaction may lead to alterations in protein function and signaling pathways critical for microbial survival and cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized disulfides including 1,2-Bis(2,6-dichlorobenzyl)disulfane demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting a viable alternative to conventional antibiotics .

- Anticancer Research : In a comparative study assessing various disulfide compounds' effects on cancer cell lines, 1,2-Bis(2,6-dichlorobenzyl)disulfane was among the top performers in reducing cell viability across multiple cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.